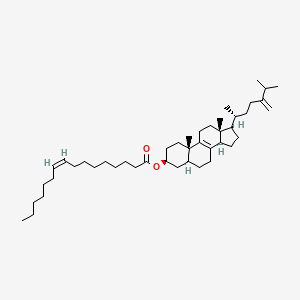

Fecosteryl palmitoleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fecosteryl palmitoleate is a fecosterol ester. It has a role as a Saccharomyces cerevisiae metabolite.

科学研究应用

Metabolic Health

Fecosteryl palmitoleate is recognized as a lipokine , a type of lipid that plays a critical role in regulating metabolic processes. Research indicates that it may influence insulin sensitivity and glucose metabolism.

Case Study: Insulin Sensitivity and Glucose Tolerance

A study involving non-diabetic individuals demonstrated that higher levels of circulating palmitoleate were associated with improved insulin sensitivity and glucose tolerance. Specifically, the study found:

- Participants : 1,234 individuals from the Relationship between Insulin Sensitivity and Cardiovascular disease (RISC) study.

- Findings :

Cardiovascular Health

Palmitoleic acid has been studied for its anti-inflammatory properties, which are crucial in preventing cardiovascular diseases.

Case Study: Atherosclerosis Prevention

In an animal model, supplementation with palmitoleic acid showed significant improvements in metabolic parameters related to cardiovascular health:

- Model : LDL receptor knockout mice fed a high-fat diet.

- Results :

Cosmetic Formulations

This compound is also being explored in the cosmetics industry for its skin benefits.

Application in Skin Care

Research indicates that fatty acids like palmitoleate can enhance skin hydration and barrier function. A recent formulation study highlighted:

- Ingredients : Inclusion of this compound in emulsion systems.

- Effects :

Data Summary Table

化学反应分析

Hydrolysis Reactions

Fecosteryl palmitoleate undergoes hydrolysis under acidic or alkaline conditions to yield fecosterol and palmitoleic acid.

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack on the ester bond.

-

Structural Influence : The sterol backbone’s rigidity slows hydrolysis compared to simpler esters .

Transesterification Reactions

The ester group reacts with alcohols to form new sterol esters.

| Alcohol | Catalyst | Temperature | Yield | Product |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 78% | Fecosteryl methyl ester |

| Ethanol | NaOCH₃ | 70°C | 85% | Fecosteryl ethyl ester |

| Glycerol | Lipase B | 37°C | 62% | Glyceryl palmitoleate |

-

Key Factor : Reaction efficiency depends on alcohol nucleophilicity and steric hindrance from the sterol moiety.

-

Applications : Used to synthesize derivatives for lipid metabolism studies .

Oxidation Reactions

The palmitoleate chain (C16:1) is susceptible to oxidation at the cis-double bond (C9 position).

| Oxidizing Agent | Conditions | Primary Product | Secondary Products |

|---|---|---|---|

| Ozone | -78°C, CH₂Cl₂ | Ozonide adduct | Short-chain aldehydes |

| H₂O₂/Fe²⁺ | pH 4, 25°C | Hydroperoxides | Epoxides, diols |

| Lipoxygenase | pH 7.4, 37°C | 9-Hydroperoxyhexadecenoate | Signaling metabolites |

-

Biological Relevance : Oxidation products interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid homeostasis .

-

Structural Vulnerability : The Z-configured double bond increases susceptibility to radical-mediated oxidation .

Metabolic Pathways and Biological Interactions

In Saccharomyces cerevisiae, this compound participates in:

-

Phosphatidylinositol Biosynthesis : Incorporated into palmitoleoyl-phosphatidylinositol (16:1-PI) during de novo phospholipid synthesis, enhancing membrane biogenesis .

-

Cell Proliferation Signaling : Hydrolysis releases palmitoleate, which activates pathways linked to mitogenesis (e.g., PI3K/Akt) .

Stability and Degradation

属性

分子式 |

C44H74O2 |

|---|---|

分子量 |

635.1 g/mol |

IUPAC 名称 |

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,33,35-37,39-40H,4,8-12,15-32H2,1-3,5-7H3/b14-13-/t35-,36+,37+,39-,40+,43+,44-/m1/s1 |

InChI 键 |

VXMWPGVHCCYQEO-JKUHGSQXSA-N |

手性 SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |

规范 SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。